(3-(Difluoromethyl)phenyl)boronic acid

Regiochemistry Thermostability Drug Design

Reproducing patented synthetic routes requires the exact meta-difluoromethyl isomer-regioisomeric or -CF3 analogs alter electronic character, transmetalation kinetics, and H-bond donor capacity. This compound delivers the precise 3-CHF2 motif. • Enables robust Suzuki-Miyaura cross-coupling to construct biaryl pharmaceutical intermediates cited in patent US2014/57920 A1. • The -CHF2 group serves as a lipophilic hydrogen bond donor bioisostere, critical for SAR studies on metabolic stability. • Moderate electron-withdrawing character of the meta substituent reduces protodeboronation risk, supporting scalable process chemistry. Bulk and custom quantities available.

Molecular Formula C7H7BF2O2
Molecular Weight 171.938
CAS No. 854690-87-2
Cat. No. B591620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Difluoromethyl)phenyl)boronic acid
CAS854690-87-2
Molecular FormulaC7H7BF2O2
Molecular Weight171.938
Structural Identifiers
SMILESB(C1=CC(=CC=C1)C(F)F)(O)O
InChIInChI=1S/C7H7BF2O2/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,7,11-12H
InChIKeyMYJVGNXKXAYCTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (3-(Difluoromethyl)phenyl)boronic acid


(3-(Difluoromethyl)phenyl)boronic acid is an organoboron compound classified as a meta-substituted phenylboronic acid, distinguished by the presence of a difluoromethyl (-CHF2) group on the aromatic ring . This structural motif is leveraged in medicinal chemistry as a bioisostere, impacting metabolic stability and lipophilicity, and the boronic acid moiety enables its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct complex biaryl architectures [REFS-2, REFS-3]. Its utility is documented in patent literature for the synthesis of therapeutic agents .

Workflow
Suzuki–Miyaura cross-coupling to construct biaryl architectures
Selection logic
Meta-CHF2 as a hydrogen-bond-donor bioisostere for medicinal chemistry
Procurement context
Patent-cited intermediate for drug discovery research

Why (3-(Difluoromethyl)phenyl)boronic acid Cannot Be Substituted


Substituting (3-(Difluoromethyl)phenyl)boronic acid with a regioisomer like its para-substituted analog or an electronically distinct trifluoromethyl variant is not scientifically equivalent. The position and type of fluorination directly modulate the electronic properties of the aromatic ring, thereby altering the reactivity and transmetalation rate in cross-coupling reactions . Furthermore, the difluoromethyl group (-CHF2) acts as a unique hydrogen bond donor, unlike the purely lipophilic -CF3 group, fundamentally changing the pharmacokinetic profile of drug candidates synthesized from it [1]. The specific synthetic utility of the meta-substituted isomer is evidenced by its specific enumeration in pharmaceutical patents .

Target compound
(3-(Difluoromethyl)phenyl)boronic acid
Meta-CHF2 isomer; moderate e⁻-withdrawing, H‑bond donor.
Regioisomer or CF3 analog
Para-CHF2 or 3‑CF3 variant may shift electronic character, transmetalation rate, and hydrogen‑bonding profile.
May not transfer directly; requires validation.

Differentiation Evidence: (3-(Difluoromethyl)phenyl)boronic acid


Meta vs. Para Isomer Thermostability

The meta-substituted (3-(Difluoromethyl)phenyl)boronic acid exhibits a higher predicted boiling point of 297.4 °C compared to its para-analog, (4-(difluoromethyl)phenyl)boronic acid, which has a boiling point of 287 °C [REFS-1, REFS-2]. This 10.4 °C difference in phase-change property suggests stronger intermolecular interactions for the meta-isomer, which can be a differentiating factor for physical stability during processing and storage. Furthermore, the meta-substitution pattern avoids the electron-donating resonance effects seen in para-substituted boronic acids, which can lead to problematic protodeboronation side reactions during coupling [3].

Meta vs. Para thermostability
Class-level inference
Δ Boiling point +10.4 °C (predicted). Meta substitution avoids para‑electron‑donating resonance, reducing protodeboronation risk.
Thermostability and electronic character may influence large‑scale coupling robustness.
Predicted property; data to verify with experimental batches.
Regiochemistry Thermostability Drug Design

Acidity: CHF2 vs. CF3 Substituent Effects

The predicted pKa of (3-(Difluoromethyl)phenyl)boronic acid is approximately 7.89 ± 0.18, as indicated by the structurally similar analog (4-(difluoromethyl)-2,5-difluorophenyl)boronic acid . In contrast, the trifluoromethyl analog (3-(trifluoromethyl)phenyl)boronic acid is significantly more acidic due to the stronger electron-withdrawing effect of the -CF3 group, which lowers the pKa. This difference in acidity impacts the speciation of the boronate nucleophile in aqueous Suzuki-Miyaura coupling reactions, directly affecting the transmetalation step efficiency and the optimal base loading required .

CHF2 vs. CF3 acidity
Class-level inference
pKa ~7.89 (CHF2 analog). CF3 analog is more acidic due to stronger e⁻-withdrawing effect, altering boronate speciation.
Reaction base loading and transmetalation step may need re‑optimization if substituent is changed.
Extrapolated from structural analog; confirm acidity under actual coupling conditions.
Physical Organic Chemistry Acidity Electronegativity

Patent-Validated Drug Discovery Application

(3-(Difluoromethyl)phenyl)boronic acid is specifically cited as a key intermediate in the synthesis of therapeutic compounds within patent US2014/57920 A1 . This is in contrast to many generic substituted phenylboronic acids that lack direct, documented application in such specific, high-value patent frameworks. The patent's explicit referencing of the meta-difluoromethyl isomer confirms its established role and validated reactivity in a route toward a compound of pharmaceutical interest, a level of validation not universally shared by its regioisomers or other simple halo-substituted analogs.

Patent‑validated application
Supporting evidence
Specifically named as intermediate in US2014/57920 A1 (Paragraph 0148‑1049).
Citation provides a verifiable research benchmark for procuring the meta‑isomer.
Patent context confirms role; independent reproducibility review recommended.
Patent Analysis Drug Discovery Synthetic Methodology

Application Scenarios: (3-(Difluoromethyl)phenyl)boronic acid


Patent-Protected Intermediate Synthesis

As evidenced by its direct citation in patent US2014/57920 A1 [1], this boronic acid is prioritized for research groups synthesizing the specific pharmaceutical intermediates and drug candidates outlined in that and related patents. Procuring this exact meta-substituted isomer is mandatory for reproducing the patented synthetic route and generating composition-of-matter claims.

CHF2 Bioisostere Exploration

The -CHF2 group serves as a bioisostere for lipophilic hydrogen bond donors (e.g., -OH, -SH) and metabolic soft spots (e.g., -CH3). This compound is the preferred building block for introducing the meta-difluoromethyl motif into biaryl lead compounds when evaluating structure-activity relationships (SAR) around metabolic stability and target binding, where the 3-position electronic effect is critical [1].

Scalable Suzuki Coupling Processes

Given the potential protodeboronation issues associated with electron-donating substituents, the moderate electron-withdrawing nature of the meta-CHF2 group makes this boronic acid a suitable candidate for process chemistry development. It is selected when aiming for a robust, scalable cross-coupling with higher functional group tolerance compared to its more electron-rich or sterically hindered ortho-analogs [2].

Application
Selection Property
Validation Focus
Patent‑protected intermediate synthesis
Meta-CHF2 regioisomer identity
Route fidelity; compare to cited patent procedure
CHF2 bioisostere SAR exploration
Hydrogen‑bond‑donor capacity and electronic profile
Metabolic stability and target‑binding endpoint review
Scalable Suzuki coupling processes
Moderate electron‑withdrawing character, reduced protodeboronation risk
Reaction robustness and functional group tolerance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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